![molecular formula C12H11F4NO2 B2877155 (3-(Fluoromethyl)azetidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034206-86-3](/img/structure/B2877155.png)
(3-(Fluoromethyl)azetidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
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Description
Scientific Research Applications
Organic Synthesis and Catalysis
This compound is utilized in the synthesis of 3-pyrrole-substituted 2-azetidinones , which are significant in medicinal chemistry. An iodine-catalyzed synthesis method under microwave irradiation has been developed, allowing for the creation of these compounds with various substituents at N-1 and C-4 positions . This process is noted for its green chemistry approach and efficiency.
Medicinal Chemistry
The core structure of the compound, the 2-azetidinone ring, is foundational in the development of β-lactam antibiotics. These antibiotics, such as penicillins and cephalosporins, are broad-spectrum and vital for treating bacterial infections. The compound’s role in synthesizing derivatives adds to the arsenal against resistant bacterial strains .
Pharmacology
In pharmacological research, this compound serves as an intermediate in the synthesis of estrogen receptor modulating compounds . These compounds have potential applications in treating conditions related to estrogen receptor activity, such as breast cancer .
Environmental Chemistry
The compound’s synthesis process, which emphasizes green chemistry principles, can be applied to environmental chemistry. Researchers can explore methods to reduce the environmental impact of chemical synthesis, focusing on minimizing waste and energy consumption .
properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-5-8-6-17(7-8)11(18)9-3-1-2-4-10(9)19-12(14,15)16/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSGYFAUHNYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2OC(F)(F)F)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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